molecular formula C16H13NO6 B2748901 (6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate CAS No. 331460-09-4

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate

Cat. No. B2748901
CAS RN: 331460-09-4
M. Wt: 315.281
InChI Key: GQBIHDORYWWIHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate, also known as NBOMe-4-MeO-BDM, is a synthetic compound that belongs to the class of phenethylamines. It is a potent hallucinogen that has gained popularity in recent years due to its unique effects on the human mind.

Scientific Research Applications

Environmental Contaminants and Fate

Parabens, structurally related to "(6-nitro-2H-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate," have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These compounds are widely used as preservatives in cosmetics, pharmaceuticals, and food products. Research has shown that, despite wastewater treatments that effectively remove these compounds, they persist at low levels in effluents and are ubiquitous in surface waters and sediments. This persistence is due to continuous environmental introduction through the consumption of paraben-based products. The presence of parabens in aquatic environments raises concerns about their potential endocrine-disrupting effects, highlighting the importance of studying similar compounds for their environmental impact and behavior (Haman, Dauchy, Rosin, & Munoz, 2015).

properties

IUPAC Name

(6-nitro-1,3-benzodioxol-5-yl)methyl 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO6/c1-10-2-4-11(5-3-10)16(18)21-8-12-6-14-15(23-9-22-14)7-13(12)17(19)20/h2-7H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIHDORYWWIHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC2=CC3=C(C=C2[N+](=O)[O-])OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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